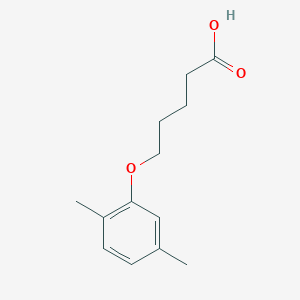

5-(2,5-Dimethylphenoxy)pentanoic acid

Description

Properties

IUPAC Name |

5-(2,5-dimethylphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDELSTPAOVZJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 5-(2,5-Dimethylphenoxy)pentanoic Acid Analogs

Introduction: A Class of Potent Metabolic Regulators

5-(2,5-Dimethylphenoxy)pentanoic acid and its close analogs, most notably the clinically significant compound Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), represent a class of lipid-regulating agents that have been instrumental in the management of dyslipidemia.[1][2] These molecules exert profound effects on lipid and lipoprotein metabolism, primarily by reducing plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol levels.[3] This guide provides an in-depth exploration of the core mechanism of action for this class of compounds, focusing on their interaction with their primary molecular target and the subsequent cascade of cellular events. For the purpose of this detailed analysis, we will use Gemfibrozil as the archetypal molecule, given the extensive body of research elucidating its function.

The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The central mechanism through which 5-(2,5-Dimethylphenoxy)pentanoic acid analogs exert their therapeutic effects is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][4] PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[5][6] These receptors function as intracellular sensors for fatty acids and their derivatives, playing a pivotal role in the regulation of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[6][7]

PPARα is predominantly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue.[6] Its activation under conditions of energy deprivation is a key adaptive response to prolonged fasting, initiating the process of ketogenesis.[6]

The Signaling Cascade: From Ligand Binding to Gene Regulation

The activation of PPARα by a ligand like Gemfibrozil initiates a well-defined signaling pathway that ultimately alters the expression of a multitude of target genes.[5]

-

Ligand Binding and Conformational Change: Upon entering the cell, the lipophilic 5-(2,5-Dimethylphenoxy)pentanoic acid analog traverses the cytoplasm and enters the nucleus. There, it binds to the Ligand Binding Domain (LBD) of PPARα. This binding event induces a critical conformational change in the receptor.

-

Heterodimerization with Retinoid X Receptor (RXR): The ligand-induced conformational change in PPARα promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[5]

-

Binding to Peroxisome Proliferator Response Elements (PPREs): The activated PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][8]

-

Recruitment of Coactivators and Transcriptional Activation: In its unliganded state, the PPARα-RXR complex can be associated with corepressor proteins. Ligand binding facilitates the dissociation of these corepressors and the recruitment of a suite of coactivator proteins.[8] This multi-protein complex then interacts with the general transcriptional machinery to initiate or enhance the transcription of downstream target genes.

The following diagram illustrates this core signaling pathway:

Caption: PPARα Signaling Pathway.

Physiological Consequences of PPARα Activation

The transcriptional regulation of a host of target genes by activated PPARα leads to the clinically observed effects on lipid metabolism:

| Target Gene Category | Examples of Upregulated Genes | Physiological Effect | Reference |

| Fatty Acid Uptake and Binding | Fatty Acid Transport Proteins (FATPs), Fatty Acid Binding Proteins (FABPs) | Increased cellular uptake and intracellular transport of fatty acids. | [6] |

| Mitochondrial β-oxidation | Carnitine Palmitoyltransferase I & II (CPT1, CPT2) | Enhanced transport of fatty acids into mitochondria for oxidation. | [6] |

| Peroxisomal β-oxidation | Acyl-CoA Oxidase (ACOX1) | Increased breakdown of very long-chain fatty acids. | [6] |

| Lipoprotein Metabolism | Lipoprotein Lipase (LPL) | Increased hydrolysis of triglycerides in VLDL and chylomicrons. | [2][4] |

| HDL Synthesis | Apolipoprotein A-I (ApoA-I), Apolipoprotein A-II (ApoA-II) | Increased synthesis of the major protein components of HDL. | [1] |

| VLDL Synthesis | Inhibition of VLDL carrier apolipoprotein B synthesis. | [3][9] |

These concerted actions result in a decrease in circulating triglycerides, a reduction in VLDL particles, and a rise in HDL cholesterol.[1][3]

Experimental Methodologies for Elucidating the Mechanism of Action

The characterization of 5-(2,5-Dimethylphenoxy)pentanoic acid analogs as PPARα agonists has been established through a variety of in vitro and cell-based assays.

Ligand Binding Assays

These assays directly measure the ability of a compound to bind to the PPARα Ligand Binding Domain (LBD). A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Experimental Workflow: TR-FRET Ligand Binding Assay

Caption: TR-FRET Ligand Binding Assay Workflow.

Step-by-Step Protocol: TR-FRET PPARα Competitive Binding Assay [8]

-

Reagent Preparation: Prepare assay buffer and solutions of GST-tagged human PPARα-LBD, a terbium-labeled anti-GST antibody, a fluorescent PPARα ligand (tracer), and the test compound at various concentrations.

-

Assay Plate Preparation: Add the assay components to a microplate in the following order: test compound, a mixture of GST-hPPARα-LBD and the fluorescent tracer, and finally the terbium-labeled anti-GST antibody.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the binding reactions to reach equilibrium.

-

Signal Detection: Measure the TR-FRET signal using a microplate reader. Excite the terbium donor and measure the emission from both the terbium donor and the fluorescent acceptor.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. In the presence of a competing test compound, the binding of the fluorescent tracer to PPARα-LBD is reduced, leading to a decrease in the FRET signal. Plot the signal against the test compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.

Cell-Based Reporter Gene Assays

These functional assays measure the ability of a compound to activate PPARα-mediated gene transcription in a cellular context.[10][11] A common approach is the GAL4 hybrid reporter gene assay.[12]

Experimental Workflow: GAL4 Hybrid Reporter Gene Assay

Sources

- 1. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 7. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Reporter Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. eubopen.org [eubopen.org]

A Technical Guide to the Chemical and Physical Properties of Gemfibrozil for Drug Development Professionals

Introduction

Gemfibrozil, a well-established lipid-regulating agent of the fibrate class, is primarily utilized in the management of hyperlipidemia, specifically hypertriglyceridemia (Types IV and V).[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high membrane permeability.[3] These intrinsic properties present distinct challenges and opportunities in formulation development, analytical method design, and the elucidation of its pharmacological activity. This guide provides an in-depth exploration of the core chemical and physical characteristics of Gemfibrozil, offering field-proven insights and validated protocols essential for researchers, chemists, and formulation scientists. We will delve into its structural identity, solubility profile, spectroscopic signature, and the molecular mechanism underpinning its therapeutic effect, grounded in authoritative references and practical methodologies.

Core Chemical Identity and Physicochemical Parameters

A comprehensive understanding of Gemfibrozil begins with its fundamental molecular identity. These parameters are the bedrock for all subsequent analytical and formulation activities, influencing everything from dissolution rates to interactions with biological targets.

Caption: Chemical structure of Gemfibrozil.

Table 1: Core Chemical and Physical Properties of Gemfibrozil

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-(2,5-dimethylphenoxy)-2,2-dimethyl-pentanoic acid | [1][4][5] |

| Synonyms | Lopid, CI-719 | [1][6] |

| CAS Number | 25812-30-0 | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [1][6] |

| Molecular Weight | 250.34 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid/powder | [4][5][6] |

| Melting Point | 58 - 63 °C | [1][4][5] |

| pKa | 4.7 | [8] |

| BCS Class | Class II |[3] |

The molecule's structure, featuring a phenoxy ring linked to a dimethylpentanoic acid moiety, is key to its function. The carboxylic acid group, with a pKa of approximately 4.7, dictates its acidic nature.[8] This means that at physiological pH (around 7.4), the molecule will be predominantly in its ionized (deprotonated) state, a critical factor governing its solubility and interaction with transporters and enzymes. The melting point range of 58-63°C indicates a relatively low melting solid, which has implications for manufacturing processes like hot-melt extrusion.[1][4][5]

Solubility Profile: The Formulation Challenge

As a BCS Class II compound, Gemfibrozil's poor aqueous solubility is the rate-limiting step for its absorption and bioavailability.[3][4] A thorough characterization of its solubility in various media is therefore paramount for the development of effective oral dosage forms. The presence of the carboxylic acid group makes its solubility highly pH-dependent.

Causality Insight: The dramatic increase in solubility in dilute alkaline solutions is a direct consequence of the deprotonation of the carboxylic acid group (pKa ≈ 4.7) to form a much more polar and water-soluble carboxylate salt.[5][9] Conversely, in acidic media, the molecule remains in its non-ionized, less soluble form. This behavior is a classic trait of acidic drugs and is a primary consideration for formulation design, predicting where in the gastrointestinal tract dissolution will be most favorable.

Table 2: Solubility of Gemfibrozil in Various Solvents

| Solvent | Solubility | Temperature | Source(s) |

|---|---|---|---|

| Water | 0.0019% (w/v) | Not Specified | [5][9] |

| 0.13 g/L | 25 °C | [7] | |

| Acid (0.1N HCl) | 0.0019% (w/v) | Not Specified | [5][9] |

| Dilute Base | >1% (w/v) | Not Specified | [5][9] |

| Ethanol | Freely Soluble (~30 mg/mL) | Not Specified | [10][11] |

| Methanol | Freely Soluble | Not Specified | [10] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | [11] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [11] |

| Acetone | Soluble | Not Specified |[6] |

The data clearly indicates that while Gemfibrozil is practically insoluble in water and acidic solutions, it is freely soluble in common organic solvents.[10][11] This profile makes it a suitable candidate for lipid-based formulations, such as self-nano-emulsifying drug delivery systems (SNEDDS), or techniques that enhance solubility like the formation of solid dispersions or complexation with cyclodextrins.[4][12]

Mechanism of Action: A Molecular Perspective

Gemfibrozil exerts its therapeutic effects by modulating lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][13] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a central role in regulating the expression of genes involved in fatty acid and lipoprotein metabolism.[14][15]

Expertise & Experience: The activation of PPARα is not a simple on/off switch but a nuanced modulation of a complex genetic network. Understanding this pathway is crucial for predicting drug-drug interactions and appreciating the full spectrum of Gemfibrozil's effects beyond simple triglyceride reduction.

The key downstream effects of Gemfibrozil-mediated PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene.[13][15] LPL is the primary enzyme responsible for hydrolyzing triglycerides within circulating chylomicrons and Very-Low-Density Lipoproteins (VLDL), thereby enhancing the clearance of triglyceride-rich lipoproteins from the plasma.[13]

-

Decreased Hepatic VLDL Production: Gemfibrozil inhibits the hepatic synthesis and secretion of VLDL.[9][13] It achieves this by inhibiting the synthesis of apolipoprotein B, a crucial structural component of VLDL, and reducing the liver's uptake of free fatty acids.[1][9]

-

Increased HDL Cholesterol: The drug promotes the synthesis of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to an increase in circulating HDL levels.[15]

Caption: Gemfibrozil's mechanism of action via PPARα activation.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and concentration of Gemfibrozil in raw materials and finished products.

Spectroscopic Fingerprint

Spectroscopic techniques provide a unique "fingerprint" of the molecule, confirming its structure and functional groups.

Table 3: Key Spectroscopic Data for Gemfibrozil

| Technique | Characteristic Data | Interpretation / Significance | Source(s) |

|---|---|---|---|

| UV-Vis | λmax: ~275, 281 nm | Corresponds to the π→π* transitions of the substituted benzene ring. Used for UV-based quantification. | [11] |

| FTIR (KBr) | ~1709 cm⁻¹ (strong) | C=O stretch of the carboxylic acid group. Confirms the primary functional group. | [16][17] |

| ~2960 cm⁻¹ (medium) | C-H stretches of the methyl and methylene groups. | [16] | |

| ~1214 cm⁻¹ (strong) | C-O stretch of the ether linkage. | [16] | |

| ¹H NMR (CDCl₃) | δ ~1.25 (s, 6H) | Singlet for the two methyl groups on the pentanoic acid chain (C2). | [18] |

| δ ~2.17, 2.30 (s, 3H each) | Two singlets for the two methyl groups on the phenoxy ring. | [18] | |

| δ ~3.93 (t, 2H) | Triplet for the -O-CH₂- group. | [18] | |

| δ ~6.6-7.0 (m, 3H) | Multiplets for the aromatic protons. | [18] | |

| ¹³C NMR (CDCl₃) | δ ~184.4 ppm | Carbonyl carbon of the carboxylic acid. | [18] |

| δ ~157.0 ppm | Aromatic carbon attached to the ether oxygen. | [18] | |

| δ ~25.0 ppm | Gem-dimethyl carbons (C2). | [18] |

| Mass Spec (ESI-) | [M-H]⁻ = 249.15 | Deprotonated parent ion, commonly used for quantification in LC-MS. |[18][19] |

Chromatographic Analysis: A Validated RP-HPLC Protocol

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the routine analysis of Gemfibrozil due to its high specificity, precision, and accuracy.[20][21] The following protocol represents a robust, self-validating system for quantifying Gemfibrozil in bulk drug substance or pharmaceutical formulations.

Trustworthiness: This protocol incorporates system suitability testing (SST), which is a non-negotiable step in any validated analytical method. SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results obtained.

Caption: General workflow for RP-HPLC analysis of Gemfibrozil.

Detailed Experimental Protocol:

-

Reagents and Materials:

-

Gemfibrozil Reference Standard (USP grade or equivalent)

-

Acetonitrile (ACN), HPLC grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

-

Orthophosphoric Acid, analytical grade

-

Water, HPLC grade

-

0.45 µm membrane filters

-

-

Solutions Preparation:

-

Phosphate Buffer (0.025 M, pH 4.0): Dissolve ~3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.0 using 10% v/v orthophosphoric acid. Filter through a 0.45 µm filter.

-

Mobile Phase: Mix Acetonitrile and the Phosphate Buffer (pH 4.0) in a ratio of approximately 59:41 (v/v).[20] Degas the solution by sonication or vacuum filtration. Causality: The organic modifier (ACN) controls the retention time, while the acidic buffer ensures the Gemfibrozil (an acid) is in its non-ionized form for consistent retention on the C18 stationary phase.

-

Diluent: Acetonitrile or the mobile phase can be used.[20]

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Gemfibrozil Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 5-25 µg/mL) by serially diluting the stock solution with the mobile phase.[22]

-

-

Chromatographic Conditions:

-

System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform at least five replicate injections of a mid-range working standard (e.g., 10 µg/mL).

-

Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

-

Once system suitability is confirmed, inject the blank, calibration standards, and prepared samples.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the Gemfibrozil standards against their known concentrations.

-

Perform a linear regression analysis on the curve (R² should be ≥ 0.999).

-

Determine the concentration of Gemfibrozil in the samples by interpolating their peak areas from the calibration curve.

-

Conclusion

Gemfibrozil is a molecule whose therapeutic utility is intrinsically linked to its chemical and physical properties. Its identity as a BCS Class II acidic drug defines the primary challenges in its formulation—namely, overcoming poor aqueous solubility. The molecular structure provides a clear basis for its mechanism of action as a PPARα agonist, a pathway that offers a rich field for further pharmacological investigation. The well-defined spectroscopic and chromatographic profiles of Gemfibrozil enable the development of robust, validated analytical methods, ensuring the quality, safety, and efficacy of its pharmaceutical products. This guide provides the foundational knowledge and practical protocols necessary for scientists and researchers to confidently navigate the complexities of developing and analyzing this important lipid-regulating agent.

References

-

Wikipedia. Gemfibrozil. [Link]

-

Al-kassas, R., et al. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. [Link]

-

U.S. Food and Drug Administration. (2012). Label for Lopid (Gemfibrozil Tablets, USP). accessdata.fda.gov. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? [Link]

-

Una Health. (n.d.). Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. [Link]

-

Patel, J., et al. (2023). Gemfibrozil. StatPearls - NCBI Bookshelf. [Link]

-

Filo. (2025). Mechanism of action for gemfibrozil. [Link]

-

GlobalRx. (n.d.). Gemfibrozil USP: A Comprehensive Clinical Profile. [Link]

-

Fengchen Group Co., Ltd. (n.d.). Gemfibrozil BP EP USP CAS 25812-30-0 Manufacturers and Suppliers. [Link]

-

P, S., et al. (2020). RP-HPLC Method for Determination of Gemfibrozil using Central Composite Design (CCD). Research J. Pharm. and Tech. [Link]

-

National Center for Biotechnology Information. (n.d.). Gemfibrozil. PubChem Compound Database. [Link]

-

Drugs.com. (2025). Gemfibrozil: Package Insert / Prescribing Information. [Link]

-

International Journal of Advanced Research in Innovative Ideas in Education. (2017). Method development and validation of Gemfibrozil by RP-HPLC in bulk and Pharmaceutical dosage forms. ijariie.com. [Link]

-

International Agency for Research on Cancer. (1996). Gemfibrozil. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

-

Moyano, M. A., et al. (2009). A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. National Center for Biotechnology Information. [Link]

-

Bullen, W. W., et al. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. National Center for Biotechnology Information. [Link]

-

New Drug Approvals. (2016). Gemfibrozil. [Link]

-

ResearchGate. (n.d.). Fourier transforms infrared spectra of gemfibrozil (A), βcyclodextrin... [Link]

-

Der Pharma Chemica. (2011). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]

-

Shakeel, F., et al. (2019). Solubility Measurement, Hansen Solubility Parameters and Solution Thermodynamics of Gemfibrozil in Different Pharmaceutically Used Solvents. PubMed. [Link]

-

ResearchGate. (n.d.). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]

-

International Journal of Pharmacy. (2013). new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. [Link]

-

American Institute of Physics. (2008). Vibrational Spectral Studies of Gemfibrozil. AIP Publishing. [Link]

-

Shakeel, F., et al. (2019). Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents. Taylor & Francis Online. [Link]

-

Kimoto, E., et al. (2015). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. ACS Publications. [Link]

-

Cheméo. (n.d.). Chemical Properties of Gemfibrozil (CAS 25812-30-0). [Link]

-

Janaki, R., et al. (2024). Formulation and Invitro Evaluation of Gemfibrozil Gastro Retentive Floating Tablet. ijppr.humanjournals.com. [Link]

-

ResearchGate. (n.d.). LC Determination of Gemfibrozil in Tablets. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the aromatic region of gemfibrozil in the presence of increasing concentrations of β-CD at pH 10. [Link]

-

Puskás, I., et al. (2012). DSC, X-ray and FTIR studies of a gemfibrozil/dimethyl-β-cyclodextrin inclusion complex produced by co-grinding. PubMed. [Link]

-

ResearchGate. (n.d.). Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents. [Link]

-

ResearchGate. (n.d.). IR SPECTRA OF GEMFIBROZIL+PREGELATINIZED STARCH. [Link]

-

Cestari, R. N., et al. (2015). UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Metabolism of gemfibrozil. [Link]

Sources

- 1. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 2. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Gemfibrozil BP EP USP CAS 25812-30-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Gemfibrozil(25812-30-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Gemfibrozil | 25812-30-0 [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. DSC, X-ray and FTIR studies of a gemfibrozil/dimethyl-β-cyclodextrin inclusion complex produced by co-grinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 14. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

- 15. Mechanism of action for gemfibrozil | Filo [askfilo.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. researchgate.net [researchgate.net]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 19. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. pharmascholars.com [pharmascholars.com]

- 22. ijariie.com [ijariie.com]

An In-Depth Technical Guide to 5-(2,5-Dimethylphenoxy)pentanoic Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

Executive Summary

This technical guide provides a comprehensive overview of 5-(2,5-dimethylphenoxy)pentanoic acid, known pharmaceutically as gemfibrozil, a well-established agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying its mechanism of action, therapeutic relevance, and the rigorous experimental workflows required for its characterization. We will explore the molecular biology of PPARα, the chemical synthesis of the compound, and detailed, field-proven protocols for its in vitro and in vivo evaluation. The guide emphasizes the causality behind experimental design, ensuring a self-validating approach to scientific inquiry and fostering a deeper understanding of this important class of metabolic modulators.

The Central Role of PPARα in Metabolic Homeostasis

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] This family comprises three distinct subtypes or isotypes: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1][2] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, brown adipose tissue, and skeletal muscle, where it functions as a master regulator of lipid metabolism.[2][3]

Under conditions of energy deprivation, such as fasting, or in response to high levels of circulating lipids, endogenous ligands like fatty acids and their derivatives bind to and activate PPARα.[2][4] Upon activation, PPARα undergoes a conformational change, allowing it to heterodimerize with another nuclear receptor, the Retinoid X Receptor (RXR).[1] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][5] This binding event recruits coactivator proteins and initiates the transcription of a vast array of genes involved in virtually all aspects of lipid handling.[2][5]

Key physiological processes regulated by PPARα include:

-

Fatty Acid Uptake and Oxidation: Upregulation of genes for fatty acid transporters (e.g., CD36) and key enzymes in mitochondrial (e.g., Carnitine Palmitoyltransferase 1, CPT1) and peroxisomal (e.g., Acyl-CoA Oxidase 1, ACOX1) β-oxidation pathways.[2][4][6]

-

Lipoprotein Metabolism: Modulation of apolipoprotein genes (APOA1, APOA2, APOA5) and lipoprotein lipase (LPL), leading to reduced triglyceride levels and increased High-Density Lipoprotein (HDL) cholesterol.[4][7]

-

Inflammation: PPARα activation exerts anti-inflammatory effects, in part by negatively interfering with pro-inflammatory signaling pathways such as NF-κB and AP-1.[5][8]

Given its central role in lipid metabolism and inflammation, PPARα has become a critical therapeutic target for treating metabolic disorders collectively known as metabolic syndrome, including dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[4][8][9] Synthetic agonists, such as the fibrate class of drugs, are designed to mimic the effects of endogenous ligands to correct metabolic imbalances.[2][7]

Profile of the Agonist: 5-(2,5-Dimethylphenoxy)pentanoic Acid

5-(2,5-Dimethylphenoxy)pentanoic acid (IUPAC Name: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), commonly known as gemfibrozil, is a member of the fibrate class of lipid-lowering agents.[10][11]

Chemical Properties:

-

CAS Number: 25812-30-0[11]

-

Molecular Formula: C₁₅H₂₂O₃[11]

-

Molecular Weight: 250.34 g/mol [11]

-

Structure:

Rationale for Chemical Synthesis

The synthesis of 5-(2,5-dimethylphenoxy)pentanoic acid is a multi-step process designed to efficiently construct the target molecule from readily available starting materials. A common and high-yielding approach involves the O-alkylation of 2,5-dimethylphenol with a suitable pentanoic acid derivative.[12][13]

A representative two-step synthetic process is outlined below:

-

Step 1: C-alkylation of an Isobutyrate Ester. A lower alkyl ester of 2-methylpropanoic acid (isobutyric acid) is first C-alkylated. This is achieved by forming an alkali metal salt of the carbanion at the tertiary carbon, which then reacts with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to yield the corresponding lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid.[12][14] This step is crucial for creating the five-carbon chain with the gem-dimethyl group characteristic of the final molecule.

-

Step 2: O-alkylation and Saponification. The intermediate ester from Step 1 is then used to O-alkylate an alkali metal salt of 2,5-dimethylphenol. This reaction is typically performed in a mixed solvent system, such as toluene and a polar aprotic solvent like dimethylsulfoxide (DMSO), to enhance reactivity.[12][15] The resulting ester is subsequently hydrolyzed (saponified) using a strong base (e.g., sodium hydroxide), followed by acidification to yield the final product, 5-(2,5-dimethylphenoxy)pentanoic acid.[13][14]

This synthetic route is favored in industrial applications due to its high overall yields, often exceeding 80%, and the use of accessible precursors.[12][13]

Molecular Mechanism of Action

As a PPARα agonist, 5-(2,5-dimethylphenoxy)pentanoic acid activates the receptor, initiating a cascade of transcriptional events that culminate in its therapeutic lipid-modulating effects. The process is a classic example of nuclear receptor signaling.

PPARα Signaling Pathway

The signaling pathway begins with the passive diffusion of the lipophilic agonist across the cell membrane and into the nucleus. Inside the nucleus, it binds to the Ligand Binding Domain (LBD) of PPARα, which is held in a repressed state by corepressor proteins.[16] Ligand binding induces a critical conformational shift in the LBD, causing the dissociation of corepressors and the recruitment of transcriptional coactivators.[1] Simultaneously, the activated PPARα forms a heterodimer with RXR. This complete, activated complex then binds to PPREs in the regulatory regions of its target genes, stimulating RNA polymerase II and initiating gene transcription.[1][5]

Preclinical Evaluation Workflow: A Self-Validating Approach

The characterization of a PPARα agonist requires a systematic and rigorous evaluation of its potency, selectivity, and efficacy. The following experimental workflow is designed to provide a comprehensive preclinical data package.

In Vitro Characterization: Potency and Selectivity

The primary goal of in vitro testing is to quantify the compound's ability to activate PPARα and to determine its selectivity against other PPAR subtypes (γ and δ). This is critical, as off-target activation, particularly of PPARγ, can lead to undesirable side effects like weight gain.[17][18]

Workflow for In Vitro Characterization

Protocol 1: PPARα, γ, and δ Transactivation Reporter Assay

-

Causality & Principle: This cell-based assay is the gold standard for quantifying the functional activity of a nuclear receptor agonist.[19][20] It utilizes engineered mammalian cells that co-express two components: a chimeric receptor (the ligand-binding domain of a human PPAR fused to a GAL4 DNA-binding domain) and a reporter gene (e.g., firefly luciferase) under the control of a GAL4 upstream activation sequence (UAS).[6] When the test compound activates the PPAR LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of receptor activation. Running assays for all three PPAR subtypes in parallel is essential for determining selectivity.

-

Step-by-Step Methodology:

-

Cell Culture: Utilize a commercially available reporter assay system (e.g., from INDIGO Biosciences) containing cryopreserved, engineered mammalian reporter cells for human PPARα, PPARγ, and PPARδ.[21][22] Thaw and plate the cells in the provided 96-well assay plates according to the manufacturer's protocol.

-

Compound Preparation: Prepare a serial dilution of 5-(2,5-dimethylphenoxy)pentanoic acid in the provided Compound Screening Medium (CSM). A typical concentration range would be from 1 nM to 100 µM. Also prepare positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) and a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the seeding medium from the cells and add the prepared compound dilutions, controls, and vehicle.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.[6]

-

Luminescence Detection: After incubation, discard the treatment medium and add the luciferase detection reagent, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Data Acquisition: Measure luminescence on a plate-reading luminometer.

-

-

Self-Validation & Data Analysis:

-

Controls: The positive control confirms that the assay system is responsive, while the vehicle control establishes the baseline signal.

-

Analysis: Raw luminescence units (RLU) are normalized to the vehicle control to calculate "Fold Activation." A dose-response curve is generated by plotting Fold Activation against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response), a key measure of potency.[6] Selectivity is determined by comparing the EC₅₀ values across the three PPAR subtypes.

-

Protocol 2: Target Gene Expression Analysis by qPCR

-

Causality & Principle: While a reporter assay confirms direct receptor activation, it is crucial to demonstrate that this activation leads to the transcription of endogenous target genes in a physiologically relevant cell type.[6] Human hepatoma cells (e.g., HepG2) are an excellent model as they express high levels of PPARα and are of hepatic origin, the primary site of action for fibrates.[6][23] Quantitative real-time PCR (qPCR) is used to measure changes in mRNA levels of known PPARα target genes.

-

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture HepG2 cells to ~80% confluency in 6-well plates. Treat the cells with various concentrations of 5-(2,5-dimethylphenoxy)pentanoic acid (based on the EC₅₀ from the reporter assay), a positive control (e.g., fenofibrate), and a vehicle control for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for PPARα target genes (e.g., CPT1A, ACOX1, CD36) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control.

-

-

Self-Validation & Data Analysis:

-

Controls: The housekeeping gene normalizes for variations in RNA input. The vehicle control sets the baseline expression level.

-

Analysis: A dose-dependent increase in the mRNA levels of target genes provides strong evidence of functional PPARα engagement in a relevant cellular context.

-

Table 1: Representative In Vitro Activity Data

| Parameter | PPARα | PPARγ | PPARδ |

| EC₅₀ (µM) | 15 - 30 | > 100 | > 100 |

| Max Fold Activation | 8 - 12 | < 1.5 | < 1.5 |

| Selectivity (vs. α) | - | > 5x | > 5x |

Note: Values are representative and may vary based on specific assay conditions.

In Vivo Efficacy: Assessing Metabolic Effects

The ultimate test of a metabolic modulator is its ability to produce the desired physiological effects in a living organism. Animal models of dyslipidemia are essential for evaluating in vivo efficacy.

Workflow for In Vivo Efficacy Assessment

Protocol 3: High-Fructose Fed Rat Model of Dyslipidemia

-

Causality & Principle: High-fructose diets in rodents induce metabolic disturbances that closely mimic human metabolic syndrome, including elevated plasma triglycerides (hypertriglyceridemia) and insulin resistance.[23] This model is therefore highly relevant for testing agents intended to treat these conditions. The primary endpoint is the compound's ability to reverse or ameliorate the diet-induced hypertriglyceridemia.

-

Step-by-Step Methodology:

-

Animal Selection & Acclimatization: Use male Sprague-Dawley or Wistar rats. Allow them to acclimate to the facility for at least one week.

-

Diet Induction: Place animals on a high-fructose diet (e.g., 60% fructose in chow) for 2-4 weeks to induce hypertriglyceridemia. A control group remains on a standard chow diet.

-

Group Allocation & Treatment: Randomize the fructose-fed animals into two groups: Vehicle control and 5-(2,5-dimethylphenoxy)pentanoic acid treatment. Administer the compound daily via oral gavage for a period of 14-28 days. A typical dose for a fibrate would be in the range of 30-100 mg/kg.[23]

-

In-Life Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

-

Termination & Sample Collection: At the end of the treatment period, collect terminal blood samples (via cardiac puncture under anesthesia) for lipid analysis. Harvest tissues, such as the liver, and snap-freeze for subsequent gene expression analysis.

-

Biochemical Analysis: Centrifuge blood samples to obtain serum. Analyze serum for triglycerides, total cholesterol, HDL, and LDL levels using standard enzymatic assay kits.

-

Hepatic Gene Expression: (Optional but recommended) Analyze liver tissue for the expression of PPARα target genes via qPCR (as described in Protocol 2) to confirm target engagement in vivo.

-

-

Self-Validation & Data Analysis:

-

Controls: The standard chow group confirms normal baseline lipid levels. The fructose-fed vehicle group validates the diet-induced disease model.

-

Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the treatment group to the vehicle control group. A statistically significant reduction in serum triglycerides is the primary indicator of efficacy.

-

Summary and Future Directions

5-(2,5-Dimethylphenoxy)pentanoic acid is a potent and selective PPARα agonist that has served as a cornerstone therapy for dyslipidemia for decades. Its mechanism of action is well-understood, involving the transcriptional regulation of a wide network of genes controlling lipid and lipoprotein metabolism. The preclinical evaluation workflow detailed in this guide—progressing from in vitro potency and selectivity assays to functional cellular assays and finally to in vivo efficacy models—represents a robust and self-validating pathway for characterizing this and other novel PPARα agonists.

Future research in this area continues to focus on developing next-generation agonists with improved safety profiles and broader efficacy, including dual PPARα/δ or pan-PPAR agonists, which aim to address multiple facets of the metabolic syndrome simultaneously.[18] The foundational experimental principles and protocols outlined herein remain critically relevant to these ongoing drug discovery efforts.

References

- Vertex AI Search. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.

- VWR International. (n.d.). Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based.

- Indigo Biosciences. (n.d.). Human PPARα Reporter Assay Kit.

- Scientist.com. (n.d.). Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg.

- Sapphire Bioscience. (n.d.). Human PPARa Reporter Assay System, 1 x 96-well format assays.

- Kersten, S., et al. (n.d.). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC - PubMed Central.

- Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha.

- Yasui, Y., Kim, M., & Tanaka, T. (2008). PPAR activation pathway and its target genes. ResearchGate.

- Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). PubMed.

- Miller, D. B., & Spence, J. D. (1998). Clinical Pharmacokinetics of Fibric Acid Derivatives (Fibrates). Semantic Scholar.

- Li, J. H., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers.

- Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

- Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

- Google Patents. (n.d.). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

- QIAGEN GeneGlobe. (n.d.). PPAR Signaling.

- ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.

- PrepChem.com. (n.d.). Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

- National Institutes of Health. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH.

- Li, J. H., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PMC - PubMed Central.

- National Institutes of Health. (n.d.). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC - PubMed Central.

- National Institutes of Health. (n.d.). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central.

- Oxford Academic. (n.d.). Molecular Actions of PPARα in Lipid Metabolism and Inflammation.

- Guivarc'h, P. H. (2003). Clinical pharmacokinetics of fenofibrate.

- National Institutes of Health. (n.d.). Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease. PMC - PubMed Central.

- National Institutes of Health. (n.d.). PPAR Agonists and Metabolic Syndrome: An Established Role?. PMC - PubMed Central.

- European Patent Office. (n.d.). Improved process for preparing 5-\2,5-dimethylphenoxy-2,2-dimethylpentanoic acid.

- Palmer, K. J., & Brogden, R. N. (1993). Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia. PubMed.

- National Institutes of Health. (n.d.). The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. PMC - NIH.

- Angene. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid(CAS# 25812-30-0).

- CymitQuimica. (n.d.). Pentanoic acid, 5-(2,5-dimethylphenoxy)-2,2-dimethyl-, methyl ester.

- National Institutes of Health. (2023). Fibrate Medications. StatPearls - NCBI Bookshelf.

- MDPI. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.

- Oakwood Chemical. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.

- Sigma-Aldrich. (n.d.). 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenesci.com [angenesci.com]

- 11. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid [oakwoodchemical.com]

- 12. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 13. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 14. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]

- 22. app.scientist.com [app.scientist.com]

- 23. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Lipid Regulator: An In-depth Technical Guide to the Discovery and Synthesis of Gemfibrozil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemfibrozil, a cornerstone in the management of hyperlipidemia, represents a significant milestone in the therapeutic intervention of cardiovascular disease. This technical guide provides a comprehensive exploration of the discovery and synthesis of Gemfibrozil, from its conceptual origins within the broader class of fibrates to the evolution of its chemical synthesis. We will delve into the scientific rationale that propelled its development, detail key synthetic methodologies with an emphasis on the underlying chemical principles, and present a critical analysis of various manufacturing routes. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in drug discovery and development, offering in-depth insights into the history and chemical artistry behind this important therapeutic agent.

The Dawn of Fibrates and the Quest for a Novel Lipid-Lowering Agent

The story of Gemfibrozil is intrinsically linked to the broader history of fibrate drugs, which emerged from the observation that certain synthetic compounds could modulate lipid levels in the blood. The journey began in the 1950s and 60s with the discovery of clofibrate, the first clinically used fibrate.[1][2] While clofibrate demonstrated the potential to lower cholesterol, its clinical application was met with mixed results and concerns over long-term safety.[1] This set the stage for the development of new-generation fibrates with improved efficacy and safety profiles.

In the late 1970s, researchers at the American pharmaceutical company Parke-Davis embarked on a program to synthesize and screen a series of related compounds with the aim of identifying a superior lipid-lowering agent.[3][4] This research was driven by the growing understanding of the role of hyperlipidemia, particularly elevated triglycerides and low high-density lipoprotein (HDL) cholesterol, as significant risk factors for coronary heart disease.

From this extensive research effort, Gemfibrozil (formerly known as CI-719) was identified as a promising candidate.[4] It was patented in 1968 and, after rigorous clinical evaluation, came into medical use in 1982.[3]

Unraveling the Mechanism of Action: A PPARα Agonist

The therapeutic effects of Gemfibrozil are primarily mediated through its activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and carbohydrate metabolism.

The activation of PPARα by Gemfibrozil initiates a cascade of molecular events that lead to a favorable alteration of the lipid profile:

-

Increased Lipoprotein Lipase Activity: Gemfibrozil enhances the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a significant reduction in plasma triglyceride levels.[5]

-

Reduced VLDL Production: It inhibits the hepatic synthesis of VLDL, the primary carrier of triglycerides in the bloodstream.[5]

-

Increased HDL Cholesterol: Gemfibrozil stimulates the production of apolipoproteins A-I and A-II, key components of HDL, leading to an increase in HDL cholesterol levels.[5]

The multifaceted mechanism of action of Gemfibrozil is depicted in the following diagram:

The Chemical Synthesis of Gemfibrozil: A Journey of Refinement

The chemical structure of Gemfibrozil is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Its synthesis has been the subject of considerable research, with various routes developed to improve yield, purity, and cost-effectiveness. The core of its synthesis typically involves the formation of an ether linkage between 2,5-dimethylphenol and a five-carbon side chain.

The Williamson Ether Synthesis Approach: A Foundational Method

A common and illustrative method for the synthesis of Gemfibrozil is based on the Williamson ether synthesis. This approach involves the reaction of the sodium salt of 2,5-dimethylphenol with an appropriate halo-ester, followed by hydrolysis of the ester to yield the carboxylic acid.

The overall synthetic scheme can be visualized as follows:

Sources

- 1. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrates: past history or renaissance? | British Journal of Diabetes [bjd-abcd.com]

- 3. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 5-(2,5-Dimethylphenoxy)pentanoic Acid (Gemfibrozil): A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pharmacokinetic and metabolic profile of 5-(2,5-dimethylphenoxy)pentanoic acid, known pharmaceutically as gemfibrozil. Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal data and field-proven insights to offer a comprehensive understanding of gemfibrozil's disposition in the human body. We will delve into the causal mechanisms behind its absorption, distribution, metabolism, and excretion (ADME), detail authoritative experimental protocols, and present key quantitative data to support preclinical and clinical research endeavors.

Executive Summary: The Clinical and Pharmacokinetic Identity of Gemfibrozil

Gemfibrozil is a well-established fibric acid derivative primarily utilized for the management of hypertriglyceridemia (specifically Type IV and V hyperlipidemia) and for reducing the risk of coronary heart disease in certain patient populations.[1][2] Its therapeutic effect is achieved through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[3] This activation enhances the synthesis of lipoprotein lipase, which hydrolyzes triglycerides, and reduces the hepatic production of very-low-density lipoproteins (VLDL).[3]

From a pharmacokinetic standpoint, gemfibrozil is characterized by rapid oral absorption, high plasma protein binding, and extensive hepatic metabolism. A key feature of its profile is the formation of a major metabolite, gemfibrozil 1-O-β-glucuronide, which possesses significant pharmacological activity as a potent, mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8.[4][5] This activity is the primary driver of clinically significant drug-drug interactions (DDIs), a critical consideration in drug development and clinical practice. This guide will dissect these processes, providing the technical foundation necessary for informed decision-making in research settings.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism & Excretion (ADME)

The disposition of gemfibrozil follows a predictable path characterized by linear kinetics within the therapeutic dose range.[6] It is administered orally, typically in two divided doses 30 minutes before the morning and evening meals to maximize absorption.[1][7]

Absorption

Gemfibrozil is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) achieved within 1 to 2 hours.[1][7] The rate and extent of absorption are significantly influenced by food. Administration 30 minutes prior to a meal results in a 50-60% greater Cmax compared to administration with meals or in a fasting state, although the overall exposure (AUC) may not be significantly affected in all cases.[7]

Distribution

Once in systemic circulation, gemfibrozil is highly bound to plasma proteins, primarily albumin, with a binding extent of approximately 99%.[1] This high degree of protein binding limits its volume of distribution and has the potential for displacement interactions with other highly bound drugs.[7]

Metabolism & Excretion

Gemfibrozil is extensively metabolized in the liver prior to excretion.[1] Approximately 70% of an administered dose is excreted in the urine, with another 6% found in the feces.[1][7] Less than 2% of the drug is excreted unchanged in the urine.[7] The mean elimination half-life is approximately 1.5 hours following single doses.[1][7]

The two primary metabolic pathways are:

-

Glucuronidation: This is the major metabolic route, where the carboxylic acid moiety of gemfibrozil is conjugated with glucuronic acid to form gemfibrozil 1-O-β-glucuronide.[4][5] This metabolite is not only the most abundant but is also central to the drug's DDI profile.

-

Oxidation: A secondary pathway involves the oxidation of one of the methyl groups on the dimethylphenyl ring. This proceeds via hydroxylation to form a benzyl alcohol derivative, which is subsequently oxidized to a benzoic acid metabolite.[1]

Summary of Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for gemfibrozil derived from studies in healthy human volunteers.

| Parameter | 300 mg Single Dose | 600 mg Single Dose | 900 mg Single Dose | 600 mg Multiple Dose (Steady State) | Source(s) |

| Cmax (μg/mL) | - | 20.64 - 32.69 | - | 26.73 (21.31-32.15) | [7][8][9] |

| Tmax (h) | - | 1.01 - 2.0 | - | 2.28 (1.42-3.13) | [7][8][9] |

| AUC (μg·h/mL) | - | 63.11 - 91.7 | - | 88.84 (72.72-104.96) | [7][8][9] |

| t½ (h) | 1.3 ± 0.2 | 1.2 ± 0.2 - 1.5 | 1.4 ± 0.1 | 2.81 (2.22-3.40) | [6][7][9] |

| CL/F (L/h) | - | - | - | 7.72 (5.85-9.58) | [9] |

| Vd/F (L) | - | - | - | 33.97 (18.41-49.53) | [9] |

| Values are presented as mean ± SD or geometric mean with 90% or 95% confidence intervals where available. |

Metabolic Pathways and Key Enzymology

Understanding the metabolic fate of gemfibrozil is crucial for predicting its efficacy and potential for drug interactions. The liver is the primary site of its biotransformation.

Caption: Workflow for an in vitro metabolism study using SCHs.

Protocol: Determination of Gemfibrozil Metabolism in SCHs

-

Plate Preparation: Coat 24-well culture plates with a collagen I solution and incubate to allow for complete coating.

-

Cell Seeding: Thaw cryopreserved primary human hepatocytes and seed them onto the collagen-coated plates at a density of approximately 0.7-1.0 x 10^6 cells/mL. Incubate for 4-6 hours to allow for cell attachment.

-

Matrix Overlay: After attachment, remove the seeding medium and overlay the cells with a diluted extracellular matrix solution (e.g., Matrigel) to form the "sandwich."

-

Maturation: Culture the SCHs for 48-72 hours to allow for the re-establishment of cell polarity and functional bile canaliculi.

-

Experiment Initiation: Wash the SCHs with pre-warmed Williams' Medium E.

-

Incubation: Add Williams' Medium E containing a known concentration of gemfibrozil (e.g., 1-10 µM) to the wells. Incubate at 37°C with 5% CO2.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the entire incubation medium (supernatant).

-

Cell Lysis: Wash the cells with ice-cold buffer and then lyse the cells using a lysis buffer (e.g., 70% methanol) to collect the intracellular contents.

-

Sample Processing: Combine supernatant and lysate samples (or analyze separately). Add an internal standard (e.g., deuterated gemfibrozil) and precipitate proteins with acetonitrile.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to autosampler vials for LC-MS/MS analysis to quantify the disappearance of the parent drug and the appearance of metabolites like gemfibrozil 1-O-β-glucuronide.

Bioanalytical Method for Gemfibrozil in Human Plasma by LC-MS/MS

Trustworthiness: A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. The protocol described below is based on methods reported in the literature, which emphasize speed, sensitivity, and reproducibility for quantifying gemfibrozil in a complex biological matrix like plasma. [9][10][11] Protocol: LC-MS/MS Quantification of Gemfibrozil

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., gemfibrozil-d6 in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 60% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating at initial conditions.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Gemfibrozil: Precursor ion (Q1) m/z 249.2 → Product ion (Q3) m/z 121.1

-

Gemfibrozil-d6 (IS): Precursor ion (Q1) m/z 255.2 → Product ion (Q3) m/z 127.1

-

-

Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects. [11]

-

Conclusion and Future Directions

The pharmacokinetic and metabolic profile of 5-(2,5-dimethylphenoxy)pentanoic acid (gemfibrozil) is well-characterized. It is a rapidly absorbed, highly protein-bound compound that undergoes extensive hepatic metabolism, primarily via glucuronidation. The formation of gemfibrozil 1-O-β-glucuronide is a critical event, as this metabolite is a potent inhibitor of CYP2C8, leading to significant drug-drug interactions. The experimental protocols detailed herein, utilizing advanced in vitro systems like sandwich-cultured hepatocytes and robust LC-MS/MS bioanalysis, represent the authoritative standards for investigating such compounds. For drug development professionals, a thorough understanding of these pathways and methodologies is essential for designing non-clinical and clinical studies, interpreting data, and ultimately ensuring the safe and effective use of new chemical entities that may be co-administered with gemfibrozil or share its metabolic pathways.

References

-

National Center for Biotechnology Information (2023). Gemfibrozil. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Swift, B., Pfeifer, N. D., & Brouwer, K. L. (2010). Sandwich-cultured hepatocytes as a tool to study drug disposition and drug-induced liver injury. Drug Metabolism Reviews, 42(3), 446-471. Available from: [Link]

-

Kimoto, E., Li, R., Scialis, R. J., Lai, Y., & Varma, M. V. S. (2015). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Molecular Pharmaceutics, 12(10), 3945-3955. Available from: [Link]

-

Rouini, M. R., Baluchestani, M., & Hakemi, L. (2006). Study of Dose-linearity of Gemfibrozil Pharmacokinetics in Human. International Journal of Pharmacology, 2(1), 75-78. Available from: [Link]

-

Pharmascience Inc. (2012). pms-GEMFIBROZIL Product Monograph. Available from: [Link]

-

Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314-339. Available from: [Link]

-

Porto, C., Lanchote, V. L., & de Moraes, N. V. (2010). Comparative bioavailability study with two gemfibrozil tablet formulations in healthy volunteers. Arzneimittelforschung, 60(1), 44-48. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available from: [Link]

-

ResearchGate. (n.d.). Study of Dose-linearity of Gemfibrozil Pharmacokinetics in Human. Available from: [Link]

-

Marion, T. L., Leslie, E. M., & Brouwer, K. L. (2007). Use of Sandwich-Cultured Hepatocytes To Evaluate Impaired Bile Acid Transport as a Mechanism of Drug-Induced Hepatotoxicity. Molecular Pharmaceutics, 4(6), 929-937. Available from: [Link]

-

Penzak, S. R., Acosta, E. P., & Turner, M. (2009). Gemfibrozil Concentrations are Significantly Decreased in the Presence of Lopinavir/ritonavir. Journal of acquired immune deficiency syndromes (1999), 52(2), 235–239. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3463, Gemfibrozil. Retrieved January 20, 2026 from [Link].

-

Schirris, T. J., & Brouwer, K. L. (2010). Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 24(12), 1300–1308. Available from: [Link]

-

Jiang, T., & Xu, W. R. (1999). Pharmacokinetics and relative bioavailability of gemfibrozil capsules in 12 healthy volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics, 4(4), 268-271. Available from: [Link]

-

De Bruyn, T., Chatterjee, S., Fattah, S., Keemink, J., Nicolaï, J., Augustijns, P., & Annaert, P. (2013). Sandwich-cultured hepatocytes: utility for in vitro exploration of hepatobiliary drug disposition and drug-induced hepatotoxicity. Expert opinion on drug metabolism & toxicology, 9(5), 589–616. Available from: [Link]

-

ResearchGate. (n.d.). Metabolism of gemfibrozil. Available from: [Link]

-

Schirris, T. J., & Brouwer, K. L. (2010). Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 24(12), 1300–1308. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Gemfibrozil?. Synapse. Available from: [Link]

-

Chanteux, H., et al. (2012). Effect of Gemfibrozil on the Metabolism of Brivaracetam In Vitro and in Human Subjects. Drug Metabolism and Disposition, 40(7), 1395-1403. Available from: [Link]

-

Penzak, S. R., Acosta, E. P., & Turner, M. (2009). Gemfibrozil concentrations are significantly decreased in the presence of lopinavir-ritonavir. Journal of acquired immune deficiency syndromes (1999), 52(2), 235–239. Available from: [Link]

-

Kim, M., et al. (2003). Metabolism and disposition of gemfibrozil in Wistar and multidrug resistance-associated protein 2-deficient TR- rats. Xenobiotica, 33(10), 1035-1049. Available from: [Link]

-

de Souza, A. W., Lanchote, V. L., & de Moraes, N. V. (2019). UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1125, 121712. Available from: [Link]

-

ResearchGate. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Available from: [Link]

-

Stockis, A., Chanteux, H., & Sargentini-Maier, M. L. (2012). Effect of gemfibrozil on the metabolism of brivaracetam in vitro and in human subjects. Drug metabolism and disposition: the biological fate of chemicals, 40(7), 1395–1403. Available from: [Link]

-

ResearchGate. (n.d.). Sensitive method for the quantitative determination of gemfibrozil in dog plasma by liquid-liquid cartridge extraction and liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

-

Laggai, S., et al. (2023). Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. International Journal of Molecular Sciences, 24(3), 2822. Available from: [Link]

Sources

- 1. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 4. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Pharmacokinetics and relative bioavailability of gemfibrozil capsules in 12 healthy volunteers [manu41.magtech.com.cn]

- 9. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 5-(2,5-Dimethylphenoxy)pentanoic Acid: A Comprehensive Technical Guide

This guide provides an in-depth technical exploration of the structural analysis of 5-(2,5-Dimethylphenoxy)pentanoic acid, a compound of significant interest in pharmaceutical development, commonly known as gemfibrozil.[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a holistic understanding of the principles, experimental design, and data interpretation integral to the complete structural characterization of this molecule.

Introduction: The Molecular Architecture of a Key Therapeutic Agent

5-(2,5-Dimethylphenoxy)pentanoic acid is a fibric acid derivative recognized for its role as a lipid-regulating agent.[3] Its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure, which governs its interactions with biological targets.[2] A thorough structural analysis is therefore not merely an academic exercise but a cornerstone of quality control, drug development, and the elucidation of its mechanism of action. This guide will detail a multi-technique approach to unequivocally confirm the molecular structure of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 5-(2,5-Dimethylphenoxy)pentanoic acid, both ¹H and ¹³C NMR are employed to construct a comprehensive map of its atomic framework.

Expertise in Action: The "Why" Behind the NMR Experiment

The choice of deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like gemfibrozil due to its excellent solubilizing properties and the single residual solvent peak that is easily identifiable.[4] The selection of a high-field spectrometer (e.g., 400 MHz for ¹H NMR) is crucial for achieving the necessary spectral dispersion to resolve closely spaced signals, particularly in the aromatic and aliphatic regions of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of 5-(2,5-Dimethylphenoxy)pentanoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Data Presentation and Interpretation

The expected ¹H and ¹³C NMR chemical shifts for 5-(2,5-Dimethylphenoxy)pentanoic acid are summarized below. The assignment of these signals is a logical process of correlating the chemical shifts, integration values (for ¹H), and splitting patterns with the known structural fragments of the molecule.

Table 1: ¹H NMR Spectral Data of 5-(2,5-Dimethylphenoxy)pentanoic acid in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.73 | Singlet | 1H | -COOH |

| 7.00 | Doublet | 1H | Ar-H |

| 6.64 | Doublet | 1H | Ar-H |

| 6.61 | Singlet | 1H | Ar-H |

| 3.93 | Triplet | 2H | -O-CH₂- |

| 2.30 | Singlet | 3H | Ar-CH₃ |

| 2.17 | Singlet | 3H | Ar-CH₃ |

| 1.72-1.84 | Multiplet | 4H | -CH₂-CH₂- |

| 1.25 | Singlet | 6H | -C(CH₃)₂- |

Data sourced from PubChem.[4]

Table 2: ¹³C NMR Spectral Data of 5-(2,5-Dimethylphenoxy)pentanoic acid in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 184.37 | -COOH |

| 156.97 | Ar-C (C-O) |

| 136.45 | Ar-C (C-CH₃) |

| 130.32 | Ar-CH |

| 123.65 | Ar-C (C-CH₃) |

| 120.75 | Ar-CH |

| 112.03 | Ar-CH |

| 67.96 | -O-CH₂- |

| 41.97 | -C(CH₃)₂- |

| 36.90 | -CH₂- |

| 25.16 | -CH₂- |

| 24.98 | -C(CH₃)₂ |

| 21.39 | Ar-CH₃ |

| 15.74 | Ar-CH₃ |

Data sourced from PubChem.[4]

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids like gemfibrozil, allowing for the observation of the intact molecular ion with minimal fragmentation.

Causality in Experimental Choices: Positive vs. Negative Ion Mode

For carboxylic acids, analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is often informative. The negative ion mode is typically more sensitive for acidic compounds due to the ready loss of the carboxylic proton. The positive ion mode can also provide complementary fragmentation data. High-resolution mass spectrometry (e.g., using a Q-TOF or Orbitrap analyzer) is essential for determining the accurate mass and elemental composition of the parent ion and its fragments, which is a definitive confirmation of the molecular formula.

Experimental Protocol: ESI-Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of 5-(2,5-Dimethylphenoxy)pentanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid for positive mode or ammonium acetate for negative mode).

Instrumental Parameters (ESI-MS):

-

Ionization Mode: ESI (positive and negative)

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

-

Capillary Voltage: 3-4 kV

-